molecular formula C11H11ClF3N3O B2478703 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone CAS No. 551930-63-3

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone

Cat. No.: B2478703
CAS No.: 551930-63-3
M. Wt: 293.67
InChI Key: QABVFJYNBSGWSG-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, an azetidine ring, and a dimethyl group

Preparation Methods

The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone has several scientific research applications:

Comparison with Similar Compounds

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)-2-aminopyridine: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but lacks the azetidine ring.

    1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-azetanone: This compound is similar but has a different substitution pattern on the azetidine ring.

    1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetidine: This compound has a similar structure but with different functional groups.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O/c1-10(2)5-18(9(10)19)17-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABVFJYNBSGWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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